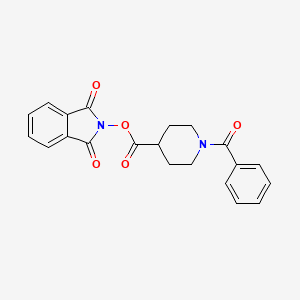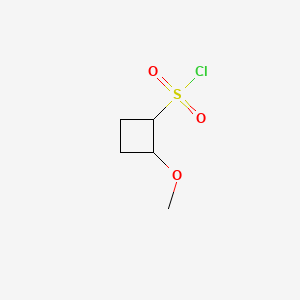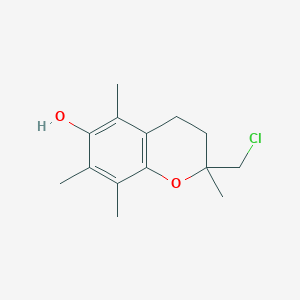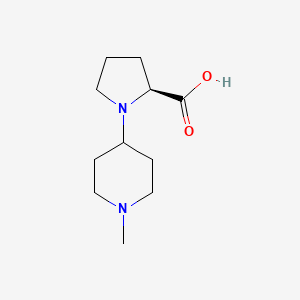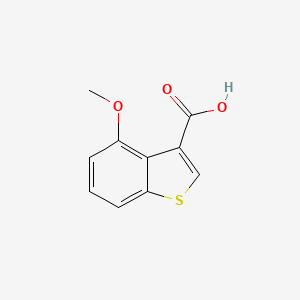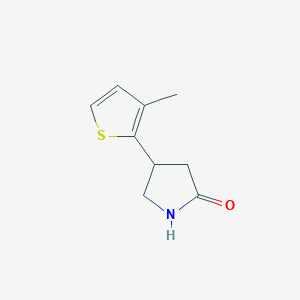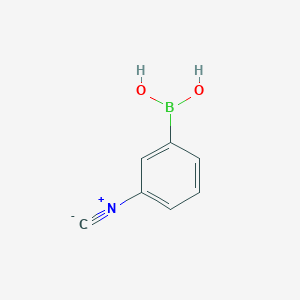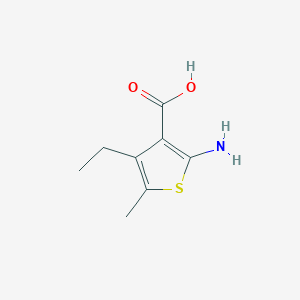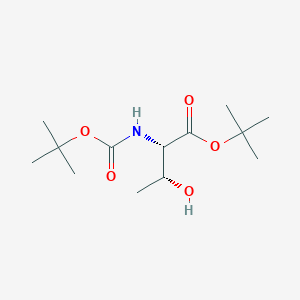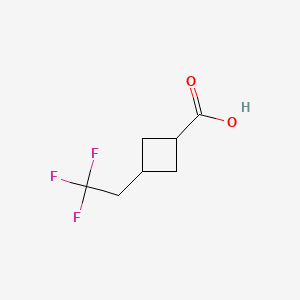
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2 This compound features a cyclobutane ring substituted with a trifluoroethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanone with TMSCF3 and a fluoride source, followed by deoxygenation with tributyltin hydride (Bu3SnH) and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes similar to those used in laboratory settings. These methods ensure the efficient and cost-effective production of the compound in large quantities.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学研究应用
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 2-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- 3-(2,2,2-Trifluoroethyl)cyclopentane-1-carboxylic acid
Uniqueness
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a trifluoroethyl group and a cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-4-1-5(2-4)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI 键 |
UVGKEKLZEICYKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


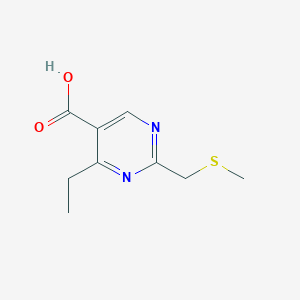
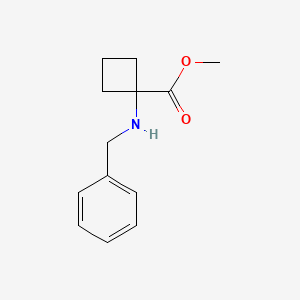
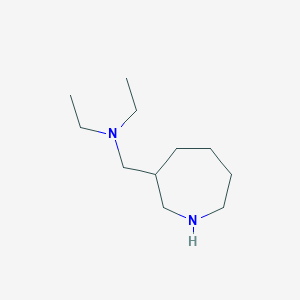
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
